molecular formula C11H9F3INO B8159760 N-Cyclopropyl-2-iodo-5-(trifluoromethyl)benzamide

N-Cyclopropyl-2-iodo-5-(trifluoromethyl)benzamide

Cat. No.: B8159760
M. Wt: 355.09 g/mol
InChI Key: JYEMCRRIGGMIHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropyl-2-iodo-5-(trifluoromethyl)benzamide: is an organic compound that features a benzamide core substituted with a cyclopropyl group, an iodine atom, and a trifluoromethyl group

Properties

IUPAC Name

N-cyclopropyl-2-iodo-5-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3INO/c12-11(13,14)6-1-4-9(15)8(5-6)10(17)16-7-2-3-7/h1,4-5,7H,2-3H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEMCRRIGGMIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=CC(=C2)C(F)(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-2-iodo-5-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Cyclopropylation: Introduction of the cyclopropyl group to the benzene ring.

    Iodination: Substitution of a hydrogen atom with an iodine atom.

    Trifluoromethylation: Introduction of the trifluoromethyl group.

    Amidation: Formation of the benzamide structure.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom in N-Cyclopropyl-2-iodo-5-(trifluoromethyl)benzamide can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the benzamide moiety.

    Coupling Reactions: The trifluoromethyl group can engage in various coupling reactions, such as Suzuki-Miyaura coupling.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium iodide or potassium fluoride in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products:

    Substitution: Products with different substituents replacing the iodine atom.

    Oxidation: Oxidized derivatives of the benzamide.

    Reduction: Reduced forms of the benzamide or cyclopropyl groups.

Scientific Research Applications

Chemistry: : N-Cyclopropyl-2-iodo-5-(trifluoromethyl)benzamide is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.

Biology and Medicine: : The compound’s unique structure makes it a candidate for drug discovery and development, particularly in designing molecules with specific biological activities.

Industry: : It can be used in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-iodo-5-(trifluoromethyl)benzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the cyclopropyl group can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclopropyl-2-iodobenzamide: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.

    N-Cyclopropyl-5-(trifluoromethyl)benzamide: Lacks the iodine atom, which may influence its ability to undergo certain chemical reactions.

    2-Iodo-5-(trifluoromethyl)benzamide: Lacks the cyclopropyl group, potentially altering its physical and chemical properties.

Uniqueness: : N-Cyclopropyl-2-iodo-5-(trifluoromethyl)benzamide is unique due to the combination of the cyclopropyl, iodine, and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a versatile compound for various applications in research and industry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.